molecular formula C19H22ClN3O4 B2584034 4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide CAS No. 1448061-17-3

4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide

Cat. No.: B2584034
CAS No.: 1448061-17-3
M. Wt: 391.85
InChI Key: AMZDCQRDIXBVGS-UHFFFAOYSA-N
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Description

4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a chloropyridine moiety, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diamines.

    Introduction of the Chloropyridine Moiety: The chloropyridine group is introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with the piperidine ring.

    Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group is attached through an amide bond formation, typically using coupling reagents like carbodiimides.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are frequently used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the chloropyridine moiety.

Scientific Research Applications

4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    4-((5-bromopyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide: Similar structure but with a bromine atom instead of chlorine.

    4-((5-fluoropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide: Similar structure but with a fluorine atom instead of chlorine.

    4-((5-methylpyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide: Similar structure but with a methyl group instead of chlorine.

Uniqueness

The uniqueness of 4-((5-chloropyridin-2-yl)oxy)-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the chloropyridine moiety, in particular, may confer unique properties compared to its analogs with different substituents.

Properties

IUPAC Name

4-(5-chloropyridin-2-yl)oxy-N-(3,5-dimethoxyphenyl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O4/c1-25-16-9-14(10-17(11-16)26-2)22-19(24)23-7-5-15(6-8-23)27-18-4-3-13(20)12-21-18/h3-4,9-12,15H,5-8H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMZDCQRDIXBVGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)N2CCC(CC2)OC3=NC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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